molecular formula C19H21ClN2O5S B248385 [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone

Numéro de catalogue B248385
Poids moléculaire: 424.9 g/mol
Clé InChI: MBXZSUIKIJBXJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone, also known as BMS-204352, is a small-molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and reduce insulin resistance. BMS-204352 has been extensively studied as a potential therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders.

Mécanisme D'action

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone is a potent and selective inhibitor of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to improved insulin sensitivity and glucose homeostasis. Inhibition of PTP1B also leads to increased activation of the insulin receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been shown to improve glucose homeostasis and reduce insulin resistance in preclinical models of type 2 diabetes and other metabolic disorders. Additionally, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been shown to improve lipid metabolism and reduce inflammation in animal models. [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone is its potent and selective inhibition of PTP1B. This allows for specific modulation of insulin signaling pathways without affecting other cellular processes. One limitation of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone is its poor pharmacokinetic properties, including low oral bioavailability and a short half-life.

Orientations Futures

For research on [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone include the development of more potent and selective PTP1B inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to investigate the potential therapeutic applications of PTP1B inhibitors in the treatment of type 2 diabetes and other metabolic disorders. Finally, the neuroprotective effects of PTP1B inhibitors in animal models of Alzheimer's disease warrant further investigation.

Méthodes De Synthèse

The synthesis of [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine to form the corresponding imine. The imine is then reacted with 4-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 2,3-dimethoxyacetophenone to form [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone.

Applications De Recherche Scientifique

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been extensively studied in preclinical models of type 2 diabetes and other metabolic disorders. In animal studies, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been shown to improve glucose homeostasis and reduce insulin resistance. Additionally, [4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone has been shown to improve lipid metabolism and reduce inflammation in animal models.

Propriétés

Nom du produit

[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(2,3-dimethoxy-phenyl)-methanone

Formule moléculaire

C19H21ClN2O5S

Poids moléculaire

424.9 g/mol

Nom IUPAC

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C19H21ClN2O5S/c1-26-17-5-3-4-16(18(17)27-2)19(23)21-10-12-22(13-11-21)28(24,25)15-8-6-14(20)7-9-15/h3-9H,10-13H2,1-2H3

Clé InChI

MBXZSUIKIJBXJJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES canonique

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.